molecular formula C8H6ClN3 B1590145 3-Chloro-6-pyrrol-1-yl-pyridazine CAS No. 5096-76-4

3-Chloro-6-pyrrol-1-yl-pyridazine

Cat. No. B1590145
CAS RN: 5096-76-4
M. Wt: 179.6 g/mol
InChI Key: LQIVORYEWIDSDK-UHFFFAOYSA-N
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Description

3-Chloro-6-pyrrol-1-yl-pyridazine (3CPP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a five-membered ring system containing a nitrogen atom and a chlorine atom. 3CPP has been studied for its ability to form stable complexes with metal ions and its potential use as a ligand in coordination chemistry. Additionally, 3CPP has been studied for its biological activity, with research suggesting that it may have potential therapeutic applications.

Scientific Research Applications

Microwave-assisted Synthesis

A study by Hoogenboom et al. (2006) focuses on the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, showcasing their potential in forming metal-coordinating complexes which self-assemble into gridlike structures with copper(I) or silver(I) ions. This method accelerates the cycloaddition of acetylenes to tetrazine, providing an alternative synthesis route for substituted pyridazines (Hoogenboom, Moore, & Schubert, 2006).

Crystal Structure and DFT Calculations

Sallam et al. (2021) reported the synthesis, crystal structure, and DFT calculations of triazole pyridazine derivatives, highlighting their anti-tumor and anti-inflammatory properties. The study provides a comprehensive analysis of molecular structures and interactions, which could be beneficial for designing more effective compounds (Sallam et al., 2021).

Corrosion Inhibition

Olasunkanmi et al. (2018) explored the corrosion inhibition capabilities of certain 3-chloropyridazine derivatives for mild steel in acidic environments. The derivatives exhibited mixed-type inhibition properties, protecting steel surfaces from corrosion, which might be useful in industrial applications (Olasunkanmi, Mashuga, & Ebenso, 2018).

Anticonvulsive Properties

Druey et al. (1954) investigated pharmacological properties of various pyridazines, identifying some with significant anticonvulsive effects. This early research underscores the potential of pyridazine derivatives in medicinal chemistry, particularly in developing anticonvulsive therapies (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

Green Synthesis and Molecular Docking

Chaudhry et al. (2017) demonstrated the green synthesis of pyrazolylpyridazine amines, which were found to inhibit yeast α-glucosidase effectively, particularly highlighting one derivative as a potent inhibitor. This study not only emphasizes the environmental benefits of green chemistry but also the therapeutic potential of these compounds (Chaudhry et al., 2017).

properties

IUPAC Name

3-chloro-6-pyrrol-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIVORYEWIDSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507298
Record name 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-pyrrol-1-yl-pyridazine

CAS RN

5096-76-4
Record name 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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